7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide
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Overview
Description
7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and a pyridine moiety. The presence of a methylsulfanyl group adds to its distinct chemical properties.
Preparation Methods
The synthesis of 7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-acetyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide can be compared with other similar compounds, such as:
1-[3-(methylsulfanyl)-6-(thiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone: This compound has a thiophene ring instead of a pyridine ring, leading to different chemical and biological properties.
1-[3-(Hexylsulfanyl)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone:
Properties
Molecular Formula |
C18H15N5O2S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(3-methylsulfanyl-6-pyridin-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C18H15N5O2S/c1-11(24)23-14-8-4-3-7-13(14)15-16(20-18(26-2)22-21-15)25-17(23)12-6-5-9-19-10-12/h3-10,17H,1-2H3 |
InChI Key |
UVOMDXNIPQWNHW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CN=CC=C4 |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CN=CC=C4 |
Origin of Product |
United States |
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